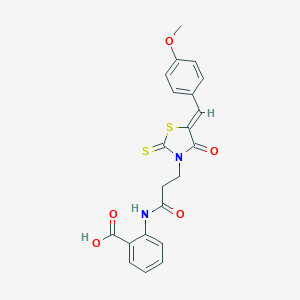
(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a compound that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for various biological activities. The presence of the methoxybenzylidene moiety enhances its pharmacological profile. The structural formula can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Weight | 370.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 180-182 °C |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for inflammation and pain.
Case Study: COX Inhibition
In a study evaluating various derivatives, the compound demonstrated an IC50 value of approximately 0.15 μM against COX-2, indicating potent inhibitory activity compared to standard NSAIDs like Celecoxib (IC50 = 0.28 μM) . This suggests that this compound may serve as a promising candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary in vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16.5 | 32 |
| Escherichia coli | 12.5 | 64 |
These results indicate that the compound has moderate antibacterial activity, which could be further explored for therapeutic applications in treating infections.
The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and inhibit bacterial growth through interference with microbial cell wall synthesis and function.
In Silico Studies
Recent computational studies have provided insights into the binding affinity of the compound with target proteins involved in inflammation and bacterial resistance mechanisms. Molecular docking studies suggest that the compound binds effectively to the active sites of COX enzymes and bacterial DNA gyrase, with binding energies indicating strong interactions .
Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Early studies suggest low toxicity levels in vitro; however, further in vivo studies are necessary to establish a comprehensive safety profile before clinical application.
Propiedades
IUPAC Name |
2-[3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-14-8-6-13(7-9-14)12-17-19(25)23(21(29)30-17)11-10-18(24)22-16-5-3-2-4-15(16)20(26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H,26,27)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLRJLYBUZYPN-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














